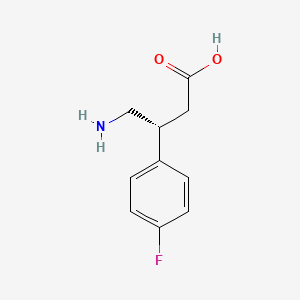

(R)-4-Amino-3-(4-fluorophenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3R)-4-amino-3-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHXHLDNSXLAPX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557064 | |

| Record name | (3R)-4-Amino-3-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741217-33-4 | |

| Record name | (3R)-4-Amino-3-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-4-Amino-3-(4-fluorophenyl)butanoic acid, a chiral gamma-aminobutyric acid (GABA) analogue. This compound is of significant interest in medicinal chemistry and neuroscience due to its potential as a GABA_B receptor agonist. This document outlines a proposed synthetic route, detailed characterization methodologies, and its biological context.

Introduction

This compound is a derivative of phenibut and a close structural analog of baclofen. The introduction of a fluorine atom to the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. As the R-enantiomer is often the more active stereoisomer for GABA_B receptor agonists, its stereoselective synthesis is of paramount importance. This guide details a proposed enantioselective synthesis and the analytical techniques required to ensure its chemical and stereochemical purity.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-3-(4-fluorophenyl)butanoic acid is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FNO₂ | PubChem |

| Molecular Weight | 197.21 g/mol | PubChem |

| Exact Mass | 197.08520679 g/mol | Echemi[1] |

| XLogP3 | -1.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | Echemi[1] |

| Hydrogen Bond Acceptor Count | 4 | Echemi[1] |

| Rotatable Bond Count | 4 | Echemi[1] |

| Topological Polar Surface Area | 63.3 Ų | PubChem |

| Complexity | 191 | Echemi[1] |

Table 1: Physicochemical properties of 4-Amino-3-(4-fluorophenyl)butanoic acid.

Proposed Enantioselective Synthesis

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of (E)-1-(4-Fluorophenyl)-2-nitroethene

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as toluene, add nitromethane (1.2 eq) and a catalytic amount of a base like ammonium acetate.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield (E)-1-(4-fluorophenyl)-2-nitroethene.

Step 2: Asymmetric Michael Addition to form Diethyl 2-((R)-1-(4-fluorophenyl)-2-nitroethyl)malonate

-

In a reaction vessel, dissolve (E)-1-(4-fluorophenyl)-2-nitroethene (1.0 eq) and diethyl malonate (1.5 eq) in an appropriate solvent (e.g., dichloromethane or toluene).

-

Add a chiral organocatalyst (e.g., a bifunctional thiourea catalyst, 0.05-0.1 eq).

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature or below) and monitor by TLC.

-

Once the reaction is complete, quench the reaction and remove the catalyst by filtration or extraction.

-

Purify the product by column chromatography on silica gel.

Step 3: Hydrolysis and Decarboxylation to form (R)-3-(4-Fluorophenyl)-4-nitrobutanoic acid

-

Dissolve the purified diethyl 2-((R)-1-(4-fluorophenyl)-2-nitroethyl)malonate in a mixture of a strong acid (e.g., 6M HCl) and an organic co-solvent if necessary.

-

Heat the mixture at reflux for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude nitro acid.

Step 4: Reduction of the Nitro Group to this compound

-

Dissolve the crude (R)-3-(4-fluorophenyl)-4-nitrobutanoic acid in a suitable solvent like methanol or ethanol.

-

Add a catalyst for nitro group reduction, such as Raney Nickel or Palladium on carbon.

-

Subject the mixture to hydrogenation with hydrogen gas at a suitable pressure.

-

Monitor the reaction until the starting material is consumed.

-

Filter off the catalyst and concentrate the solvent to yield the crude product.

-

Purify the final product by recrystallization or ion-exchange chromatography.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 4-fluorophenyl group, diastereotopic protons of the methylene groups, and the methine proton at the chiral center. |

| ¹³C NMR | Signals corresponding to the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons. |

| FT-IR | Characteristic peaks for N-H stretching (amine), C=O stretching (carboxylic acid), O-H stretching (carboxylic acid), and C-F stretching. |

| HRMS | The exact mass of the protonated molecule [M+H]⁺ should be determined to confirm the elemental composition. |

Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining both the chemical purity and the enantiomeric excess of the final product.

Experimental Protocol: Chiral HPLC (Proposed)

-

Column: A chiral stationary phase (CSP) column suitable for the separation of amino acids or their derivatives (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the synthesized sample to determine the enantiomeric excess by comparing the peak areas of the two enantiomers.

Biological Context: GABA_B Receptor Signaling Pathway

This compound is expected to act as a GABA_B receptor agonist. The GABA_B receptor is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.

References

The Impact of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid on Key Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Amino-3-(4-fluorophenyl)butanoic acid, a compound also identified by the names 4-Fluorophenibut, BHF177, and CGP-11130, is a selective GABA-B receptor agonist. This technical guide provides an in-depth analysis of the biochemical pathways modulated by this compound. Primarily, it exerts its effects through the activation of GABA-B receptors, leading to downstream modulation of the PKC/CaMKII/ERK1/2/CREB signaling cascade and influencing neuronal excitability via ion channel interactions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways and experimental workflows to support further research and drug development efforts.

Core Mechanism of Action: GABA-B Receptor Agonism

This compound is a selective agonist for the GABA-B receptor, demonstrating a significantly higher affinity for this receptor over the GABA-A receptor.[1] As a GABA analogue, its structure, featuring a fluorine atom on the phenyl ring, allows it to effectively mimic the action of the endogenous inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-B receptor.[1]

Quantitative Analysis of Receptor Binding and Functional Activity

The interaction of this compound with GABA receptors and its functional consequences have been quantified in several studies. The following table summarizes the key affinity and efficacy values.

| Parameter | Value | Receptor/System | Comments | Reference |

| IC50 | 1.70 µM | GABA-B Receptor | Displacement of [3H]-GABA. Indicates high affinity for the GABA-B receptor. | Bowery et al., 1983 |

| IC50 | > 100 µM | GABA-A Receptor | Indicates low affinity for the GABA-A receptor, highlighting its selectivity. | Bowery et al., 1983 |

| EC50 | 23.3 µM | Outward-rectifying K+ current | Measured in mouse cerebellar Purkinje cells. Demonstrates functional activation of downstream ion channels. | Irie et al., 2020 |

Affected Biochemical Pathway: The PKC/CaMKII/ERK1/2/CREB Signaling Cascade

In the context of diabetic neuropathic pain, this compound, referred to as BHF177 in this specific research, has been shown to significantly impact the Protein Kinase C (PKC)/Ca2+/calmodulin-dependent protein kinase II (CaMKII)/Extracellular signal-regulated kinase 1/2 (ERK1/2)/cAMP response element-binding protein (CREB) signaling pathway.[1] Activation of the GABA-B receptor by BHF177 initiates a cascade that ultimately suppresses the phosphorylation of CREB, a key transcription factor involved in neuronal plasticity and pain signaling.[1] This pathway also involves the modulation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B.[1]

Visualization of the BHF177-Modulated Signaling Pathway

Caption: Signaling pathway affected by this compound (BHF177).

Quantitative Effects on Paw Withdrawal in a Neuropathic Pain Model

The administration of BHF177 has been shown to alleviate symptoms of diabetic neuropathic pain in a rat model. The following table summarizes the quantitative data from behavioral tests.

| Treatment Group | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |

| Diabetic Neuropathic Pain (DNP) Model | ~4 | ~6 |

| DNP + BHF177 | ~10 | ~14 |

| DNP + BHF177 + GABA-B Antagonist | ~5 | ~7 |

Note: Values are approximated from graphical data presented in Wang et al., 2022.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

GABA-B Receptor Binding Assay (Adapted from Bowery et al., 1983)

This protocol describes a method for determining the binding affinity of compounds to the GABA-B receptor in rat brain synaptic membranes.

References

An In-depth Technical Guide on (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid as a GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Amino-3-(4-fluorophenyl)butanoic acid, also known as the (R)-enantiomer of 4-fluorophenibut or CGP-11130, is a potent and selective gamma-aminobutyric acid (GABA) analogue that primarily functions as an agonist at the GABAB receptor. This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and relevant experimental data. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. GABA analogues are a class of compounds designed to mimic the structure and function of GABA, often with improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier. This compound is a phenyl derivative of GABA and is structurally related to other well-known GABA analogues like baclofen and phenibut. The introduction of a fluorine atom at the para position of the phenyl ring has been shown to modulate its pharmacological activity. This guide focuses on the (R)-enantiomer, which is understood to be the more active stereoisomer.

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | (R)-4-Fluorophenibut, (R)-CGP-11130 |

| Molecular Formula | C₁₀H₁₂FNO₂ |

| Molecular Weight | 197.21 g/mol |

| CAS Number | 741217-33-4[1] |

Pharmacological Profile

Mechanism of Action

This compound exerts its effects primarily as a selective agonist at the GABAB receptor.[2][3] The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission.

Upon binding of an agonist like this compound, the GABAB receptor undergoes a conformational change, leading to the activation of associated intracellular G-proteins (Gαi/o). This activation triggers a downstream signaling cascade with two main inhibitory effects:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels:

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters from the presynaptic terminal.

-

Receptor Binding and Functional Potency

Data for the racemic mixture, 4-fluorophenibut (CGP-11130), demonstrates high selectivity for the GABAB receptor over the GABAA receptor.

Table 1: Receptor Binding Affinity of Racemic 4-Amino-3-(4-fluorophenyl)butanoic Acid

| Receptor | IC₅₀ (μM) |

| GABAB | 1.70[2][3] |

| GABAA | > 100[2][3] |

Electrophysiological studies on mouse cerebellar Purkinje cells have provided functional potency data for the racemic compound, comparing it with related GABA analogues.

Table 2: Functional Potency of Racemic 4-Amino-3-(4-fluorophenyl)butanoic Acid and Related Compounds

| Compound | EC₅₀ (μM) |

| (±)-Baclofen | 6.0[4] |

| (±)-4-Fluorophenibut | 23.3[4] |

| (±)-Phenibut | 1362[4] |

Signaling Pathways and Experimental Workflows

GABAB Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the GABAB receptor by an agonist.

Caption: GABAB receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the GABAB receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

GABAB Receptor Radioligand Binding Assay

This protocol is adapted from methodologies used for characterizing GABAB receptor binding.[5]

Objective: To determine the binding affinity (Ki) of this compound for the GABAB receptor using a competitive binding assay with a radiolabeled antagonist, such as [³H]CGP54626.[5]

Materials:

-

Rat brain tissue (e.g., whole brain or cerebellum)

-

Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

-

Radioligand: [³H]CGP54626 (specific activity ~50 Ci/mmol)

-

Unlabeled GABA (for determining non-specific binding)

-

Test compound: this compound

-

GF/B glass fiber filters

-

Scintillation cocktail

-

Homogenizer, refrigerated centrifuge, cell harvester, scintillation counter

Procedure:

-

Membrane Preparation: a. Homogenize frozen rat brain tissue in 10 volumes of ice-cold assay buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh ice-cold assay buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA. e. After the final wash, resuspend the pellet in a known volume of assay buffer. f. Determine the protein concentration of the membrane suspension using a suitable method (e.g., BCA assay).

-

Binding Assay: a. For each assay tube, add the following in a total volume of 500 µL:

- Total Binding: Membrane suspension (50-100 µg protein), [³H]CGP54626 (final concentration ~0.5 nM), and assay buffer.

- Non-specific Binding: Membrane suspension, [³H]CGP54626, and a high concentration of unlabeled GABA (e.g., 10 mM).

- Displacement: Membrane suspension, [³H]CGP54626, and varying concentrations of this compound. b. Incubate the tubes at room temperature for 30 minutes. c. Terminate the assay by rapid vacuum filtration through GF/B filters pre-soaked in assay buffer. d. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification and Analysis: a. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. b. Calculate the specific binding by subtracting the non-specific binding from the total binding. c. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. d. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). e. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the functional activity of this compound on GABAB receptor-mediated currents in neurons.

Objective: To measure the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels by this compound in cultured neurons or brain slices.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices (e.g., from the cerebellum or hippocampus).

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal pipette solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.

-

This compound stock solution.

-

Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.

Procedure:

-

Preparation: a. Prepare acute brain slices (if used) using a vibratome in ice-cold, oxygenated aCSF. b. Transfer the cultured neurons on a coverslip or a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at room temperature.

-

Recording: a. Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution. b. Under visual guidance, approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal with the cell membrane. c. Rupture the membrane patch to achieve the whole-cell configuration. d. Clamp the neuron at a holding potential of -60 mV in voltage-clamp mode.

-

Drug Application and Data Acquisition: a. After establishing a stable baseline recording, apply this compound at various concentrations to the bath via the perfusion system. b. Record the outward current induced by the activation of GIRK channels. c. Wash out the drug to allow the current to return to baseline. d. Apply a range of concentrations to construct a dose-response curve.

-

Analysis: a. Measure the peak amplitude of the outward current at each concentration. b. Normalize the responses to the maximal response. c. Plot the normalized response against the logarithm of the agonist concentration and fit the data with a Hill equation to determine the EC₅₀ value.

Conclusion

This compound is a selective GABAB receptor agonist with a pharmacological profile that suggests greater potency than phenibut, though less than baclofen, based on data from the racemic mixture. Its mechanism of action through the GABAB receptor signaling pathway leads to inhibitory effects on neuronal activity. While the available data provides a solid foundation for its characterization, further research is needed to specifically quantify the binding affinity and functional potency of the (R)-enantiomer to fully elucidate its therapeutic potential. The experimental protocols and workflows provided in this guide offer a starting point for researchers interested in further investigating this and related GABA analogues.

References

- 1. medkoo.com [medkoo.com]

- 2. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 3. CGP-11130 HCl | TargetMol [targetmol.com]

- 4. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Amino-3-(4-fluorophenyl)butanoic acid, also known as (R)-4-fluorophenibut, is a chiral derivative of the neuropsychotropic drug phenibut. This guide provides an in-depth analysis of its structure-activity relationship (SAR), focusing on its interaction with the γ-aminobutyric acid (GABA) type B receptor (GABABR). The introduction of a fluorine atom at the para-position of the phenyl ring significantly influences its pharmacological profile, enhancing its potency and selectivity. This document outlines the quantitative data available, experimental protocols for its characterization, and the signaling pathways it modulates.

Core Compound Profile

This compound is a potent and selective agonist for the GABAB receptor.[1] The stereochemistry at the C3 position is crucial for its activity, with the (R)-enantiomer being the more active form, a characteristic shared with its parent compound, phenibut.[2][3]

Structure-Activity Relationship

The pharmacological activity of this compound is primarily defined by three key structural features: the butanoic acid backbone, the phenyl ring at the 3-position, and the fluorine substituent on the phenyl ring.

-

GABA Backbone: The γ-aminobutyric acid structure is essential for its interaction with the GABAB receptor, mimicking the endogenous neurotransmitter GABA.

-

Phenyl Ring at C3: The presence of a phenyl ring at the β-position is a hallmark of the phenibut class of compounds. This lipophilic group contributes to the molecule's ability to cross the blood-brain barrier.

-

(R)-Stereochemistry: The spatial arrangement of the aminomethyl and phenyl groups at the chiral center (C3) is critical for optimal binding to the GABAB receptor. Studies on phenibut have shown that the (R)-enantiomer possesses the majority of the pharmacological activity.[2][3]

-

Para-Fluoro Substitution: The addition of a fluorine atom to the para-position of the phenyl ring enhances the compound's potency as a GABAB receptor agonist compared to phenibut.[4][5] This is likely due to the electron-withdrawing nature of fluorine, which can alter the electronic distribution of the phenyl ring and improve its interaction with the receptor's binding site.[5] This substitution may also improve metabolic stability.[5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 4-Amino-3-(4-fluorophenyl)butanoic acid and related compounds. It is important to note that much of the available data for 4-fluorophenibut does not specify the enantiomer and is likely for the racemic mixture. However, based on the data for phenibut, the (R)-enantiomer is considered the active form.[2]

Table 1: GABA Receptor Binding Affinity

| Compound | Receptor | Assay Type | Value | Reference |

| 4-Fluorophenibut (racemic) | GABAB | Radioligand Displacement | IC50 = 1.70 µM | [1][6][7] |

| 4-Fluorophenibut (racemic) | GABAA | Radioligand Displacement | IC50 > 100 µM | [1][6][7] |

| (R)-Phenibut | GABAB | Radioligand Displacement ([3H]CGP54626) | Ki = 92 ± 3 µM | [2] |

| Racemic Phenibut | GABAB | Radioligand Displacement ([3H]CGP54626) | Ki = 177 ± 2 µM | [2] |

| Baclofen | GABAB | Radioligand Displacement ([3H]CGP54626) | Ki = 6.0 ± 1 µM | [2] |

Table 2: Functional Activity

| Compound | Assay Type | Cell Type | Value | Reference |

| 4-Fluorophenibut (racemic) | Outward-rectifying K+ current activation | Mouse cerebellar Purkinje cells | EC50 = 23.3 µM | [4][8] |

| Phenibut | Outward-rectifying K+ current activation | Mouse cerebellar Purkinje cells | EC50 = 1362 µM | [4][8] |

| Baclofen | Outward-rectifying K+ current activation | Mouse cerebellar Purkinje cells | EC50 = 6.0 µM | [4][8] |

Signaling Pathways

Activation of the GABAB receptor by this compound initiates a cascade of intracellular events characteristic of Gi/o-coupled receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound. Below are representative protocols for key assays.

Radioligand Binding Assay for GABAB Receptor

This protocol is adapted from standard procedures for determining the binding affinity of a compound to the GABAB receptor.

[35S]GTPγS Functional Assay

This assay measures the functional activation of Gi/o-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Conclusion

This compound is a potent and selective GABAB receptor agonist, with its activity residing in the (R)-enantiomer. The para-fluoro substitution on the phenyl ring enhances its potency compared to phenibut. Its mechanism of action involves the activation of Gi/o-coupled signaling pathways, leading to neuronal inhibition. The provided data and experimental protocols serve as a comprehensive resource for researchers in the field of neuroscience and drug development, facilitating further investigation into the therapeutic potential of this and related compounds.

References

- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. nbinno.com [nbinno.com]

- 6. CGP-11130 HCl | TargetMol [targetmol.com]

- 7. medkoo.com [medkoo.com]

- 8. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid: Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Amino-3-(4-fluorophenyl)butanoic acid, a chiral derivative of γ-aminobutyric acid (GABA), has garnered significant interest in the field of neuroscience and pharmacology. This technical guide provides a comprehensive overview of its discovery, historical context, and key technical data. It is intended to serve as a valuable resource for researchers and professionals involved in drug development and the study of GABAergic systems. The document details its mechanism of action as a GABAB receptor agonist, presents its pharmacological data in a structured format, outlines experimental protocols for its characterization, and visualizes its associated signaling pathway.

Discovery and History

The journey of this compound is intrinsically linked to the exploration of GABAB receptors. The parent racemic compound, (±)-4-Amino-3-(4-fluorophenyl)butanoic acid, was first described in the scientific literature in a seminal 1983 paper by Bowery, Hill, and Hudson.[1] In this study, it was assigned the developmental code name CGP-11130 .

The research was part of a broader effort to characterize the then-newly-identified bicuculline-insensitive GABA receptor, which Norman Bowery had proposed and termed the GABAB receptor in 1980. The primary goal was to identify and characterize ligands that could selectively interact with this receptor subtype. CGP-11130 emerged as a potent and selective agonist at the GABAB receptor, exhibiting higher potency than the parent compound, phenibut (β-phenyl-GABA), but lower potency than baclofen (β-(4-chlorophenyl)-GABA).[2]

The initial studies with CGP-11130 were conducted using the racemic mixture. Subsequent research in the field of GABAergic transmission has emphasized the stereoselectivity of drug-receptor interactions. While the (R)-enantiomer is understood to be the more active form at the GABAB receptor, mirroring the stereoselectivity of baclofen, much of the early literature refers to the racemate. For the purpose of this guide, we will focus on the properties and synthesis of the biologically active (R)-enantiomer. The compound is also known by other names, including 4-Fluorophenibut and F-Phenibut.

Pharmacological Profile

Mechanism of Action

This compound is a selective agonist of the GABAB receptor. The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central and peripheral nervous systems. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gi/o type.

The activation of the G-protein leads to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit directly modulates the activity of ion channels, primarily activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting high-voltage-activated Ca2+ channels. The opening of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, while the inhibition of Ca2+ channels reduces neurotransmitter release from presynaptic terminals.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound and related compounds at the GABAB receptor.

| Compound | Parameter | Value | Species | Tissue/System | Reference |

| (±)-4-Amino-3-(4-fluorophenyl)butanoic acid (CGP-11130) | IC50 | 1.70 µM | Rat | Whole brain synaptic membranes ([3H]-GABA displacement) | [1][2] |

| (-)-Baclofen | IC50 | 0.04 µM | Rat | Whole brain synaptic membranes ([3H]-baclofen displacement) | [1] |

| (+)-Baclofen | IC50 | 33 µM | Rat | Whole brain synaptic membranes ([3H]-baclofen displacement) | [1] |

| GABA | IC50 | 0.04 µM | Rat | Whole brain synaptic membranes ([3H]-baclofen displacement) | [1] |

| Phenibut | Ki | 177 µM | GABAB Receptor |

Experimental Protocols

Enantioselective Synthesis of this compound

While various synthetic routes to β-amino acids exist, a common strategy for the enantioselective synthesis of the (R)-enantiomer involves the asymmetric reduction of a suitable precursor. Below is a representative, multi-step synthetic workflow.

dot

Caption: A generalized workflow for the enantioselective synthesis.

Detailed Steps:

-

Knoevenagel Condensation: 4-Fluorobenzaldehyde is condensed with malonic acid in the presence of a base such as piperidine in pyridine to yield 4-fluorocinnamic acid.

-

Esterification: The resulting cinnamic acid derivative is esterified, for example, using ethanol in the presence of a strong acid catalyst (e.g., H2SO4) to produce ethyl 4-fluorocinnamate.

-

Michael Addition: Nitromethane is added to the α,β-unsaturated ester via a Michael addition, typically catalyzed by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form ethyl 3-(4-fluorophenyl)-4-nitrobutanoate.

-

Asymmetric Reduction: The nitro group is asymmetrically reduced to the corresponding amine. This is the key stereochemistry-determining step and can be achieved using various methods, including catalytic hydrogenation with a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand) or through enzymatic reduction. This step yields ethyl (R)-4-amino-3-(4-fluorophenyl)butanoate.

-

Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, for instance, using lithium hydroxide (LiOH) followed by acidic workup, to afford the target molecule, this compound.

GABAB Receptor Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of this compound for the GABAB receptor, based on the principles described in the early characterization studies.

dot

Caption: Workflow for a competitive GABAB receptor binding assay.

Materials:

-

Rat whole brain tissue

-

Homogenization buffer: 0.32 M sucrose, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

[3H]GABA (radioligand)

-

Isoguvacine (GABAA receptor antagonist)

-

Unlabeled GABA or (±)-baclofen (for non-specific binding)

-

Test compound: this compound

-

Scintillation cocktail

-

Centrifuge, liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptic membranes.

-

Wash the pellet by resuspension in assay buffer and recentrifugation several times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of [3H]GABA (e.g., 10-20 nM).

-

A fixed concentration of isoguvacine (e.g., 40 µM) to saturate GABAA binding sites.

-

Varying concentrations of the test compound.

-

For non-specific binding, add a high concentration of unlabeled GABA or (±)-baclofen (e.g., 100 µM).

-

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 10-20 minutes).

-

-

Separation and Counting:

-

Terminate the assay by rapid centrifugation at high speed to separate bound from free radioligand.

-

Aspirate the supernatant and wash the pellet with ice-cold assay buffer.

-

Solubilize the pellet and add a scintillation cocktail.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

If the Kd of the radioligand is known, the Ki (inhibitory constant) for the test compound can be calculated using the Cheng-Prusoff equation.

-

Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by this compound upon binding to the GABAB receptor.

dot

Caption: Canonical G-protein mediated signaling cascade of the GABAB receptor.

Conclusion

This compound, originating from the early explorations of GABAB receptor pharmacology, remains a compound of significant interest. Its well-defined mechanism of action as a potent and selective GABAB receptor agonist makes it a valuable tool for probing the intricacies of GABAergic neurotransmission. This technical guide has provided a consolidated resource covering its historical discovery, pharmacological properties, representative experimental protocols, and the underlying signaling pathway. It is hoped that this document will facilitate further research into the therapeutic potential of modulating the GABAB receptor system.

References

An In-depth Technical Guide to the Physicochemical Properties of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Amino-3-(4-fluorophenyl)butanoic acid, a chiral derivative of phenibut, is a compound of significant interest in the fields of neuroscience and pharmacology. As a potent and selective agonist for the GABA-B receptor, it holds potential for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. Understanding its physicochemical properties is paramount for its application in drug design, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its primary signaling pathway.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, particularly for the hydrochloride salt, many properties of the free acid are based on computed values.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3R)-4-amino-3-(4-fluorophenyl)butanoic acid | --- |

| CAS Number | 741217-33-4 | [1] |

| Molecular Formula | C₁₀H₁₂FNO₂ | [2][3] |

| Molecular Weight | 197.21 g/mol | [2][3] |

| Physical Form | Solid | |

| XLogP3 (Computed) | -1.5 | [3][4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Topological Polar Surface Area | 63.3 Ų | [3][4] |

| Complexity (Computed) | 191 | [3][4] |

Table 2: Experimental and Hydrochloride Salt Properties

| Property | Value | Notes | Source |

| Melting Point (HCl Salt) | 239-240 °C | For the hydrochloride salt of the (R)-enantiomer. | [1] |

| Boiling Point | Data not available | Expected to decompose at high temperatures. | --- |

| Solubility | Data not available | Expected to be soluble in aqueous solutions, particularly at acidic or basic pH. | --- |

| pKa | Data not available | --- | --- |

| logP/logD | Data not available | --- | --- |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following are standard protocols that can be adapted for the characterization of this compound.

Melting Point Determination

The melting point of a solid crystalline compound can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

-

Refined Measurement: The procedure is repeated with a fresh sample, heating at a slower rate (1-2 °C/min) as the preliminary melting point is approached to obtain a more accurate measurement.

Solubility Determination

The solubility of an amino acid can be determined in various solvents, such as water, buffers at different pH values, and organic solvents.

Protocol (for aqueous solubility):

-

Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of the amino and carboxylic acid groups can be determined by potentiometric titration.

Protocol:

-

Sample Preparation: A known amount of the compound is dissolved in a specific volume of water or a suitable co-solvent.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments. The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water provides a measure of the lipophilicity of a compound.

Protocol:

-

Phase Preparation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathway

This compound is a selective agonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like this compound initiates a signaling cascade that leads to neuronal inhibition.

References

Enantioselective Synthesis of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Amino-3-(4-fluorophenyl)butanoic acid is a valuable chiral building block in the synthesis of various pharmacologically active compounds. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) makes it a key component in the development of GABA analogues and other central nervous system-targeting therapeutics. The precise stereochemical control in its synthesis is crucial for ensuring the desired biological activity and minimizing off-target effects. This technical guide provides an in-depth overview of two distinct and effective enantioselective methods for the synthesis of this compound: a chiral pool approach starting from (S)-serine and a chemoenzymatic method involving a kinetic resolution.

Method 1: Chiral Pool Synthesis from (S)-Serine

This strategy leverages the readily available and inexpensive chiral building block, (S)-serine, to construct the target molecule through a multi-step sequence. The key steps involve the formation of an aziridine intermediate and its subsequent ring-opening with a Grignard reagent derived from 1-bromo-4-fluorobenzene.

Quantitative Data

| Step | Product | Starting Material | Yield (%) |

| 1 | (S)-Serine methyl ester hydrochloride | (S)-Serine | 97 |

| 2 | Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate | (S)-Serine methyl ester hydrochloride | 95 |

| 3 | Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-{[tert-butyl(diphenyl)silyl]oxy}propanoate | Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate | 99 |

| 4 | (R)-2-{[tert-Butyl(diphenyl)silyl]oxymethyl}-N-(tert-butoxycarbonyl)aziridine | Methyl (S)-2-[(tert-butoxycarbonyl)amino]-3-{[tert-butyl(diphenyl)silyl]oxy}propanoate | 78 |

| 5 | tert-Butyl ((2R,3R)-1-{[tert-butyl(diphenyl)silyl]oxy}-3-(4-fluorophenyl)propan-2-yl)carbamate | (R)-2-{[tert-Butyl(diphenyl)silyl]oxymethyl}-N-(tert-butoxycarbonyl)aziridine | 93 |

| 6 | tert-Butyl ((R)-1-hydroxy-3-(4-fluorophenyl)propan-2-yl)carbamate | tert-Butyl ((2R,3R)-1-{[tert-butyl(diphenyl)silyl]oxy}-3-(4-fluorophenyl)propan-2-yl)carbamate | 92 |

| 7 | (R)-2-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)propyl 4-methylbenzenesulfonate | tert-Butyl ((R)-1-hydroxy-3-(4-fluorophenyl)propan-2-yl)carbamate | 95 |

| 8 | tert-Butyl ((R)-4-(4-fluorophenyl)-1-cyanobutan-2-yl)carbamate | (R)-2-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)propyl 4-methylbenzenesulfonate | 85 |

| 9 | This compound hydrochloride | tert-Butyl ((R)-4-(4-fluorophenyl)-1-cyanobutan-2-yl)carbamate | 88 |

Experimental Protocol

A detailed experimental protocol for a closely related analog, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, has been reported and can be adapted for the synthesis of the 4-fluorophenyl derivative.[1] The key modification would be the use of (4-fluorophenyl)magnesium bromide in the Grignard reaction.

Step 1: Esterification of (S)-Serine (S)-Serine is esterified using thionyl chloride in methanol to yield (S)-serine methyl ester hydrochloride in high yield.[1]

Step 2: N-Protection The amino group of the serine methyl ester is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Step 3: O-Silylation The primary hydroxyl group is protected with a tert-butyldiphenylsilyl (TBDPS) group to enhance stability in subsequent steps.

Step 4: Aziridine Formation The protected serine derivative is converted to the corresponding (R)-aziridine via a Mitsunobu reaction.[1]

Step 5: Grignard Ring Opening The key C-C bond is formed by the ring-opening of the aziridine with (4-fluorophenyl)magnesium bromide in the presence of a copper catalyst.

Step 6: Desilylation The TBDPS protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).

Step 7: Sulfonylation The primary alcohol is converted to a good leaving group by tosylation with p-toluenesulfonyl chloride.

Step 8: Cyanation The tosylate is displaced with cyanide, typically using sodium cyanide, to introduce the carbon atom required for the carboxylic acid.

Step 9: Hydrolysis The nitrile and the Boc-protecting group are hydrolyzed under acidic conditions to afford the final product, this compound, which is typically isolated as its hydrochloride salt.

Workflow Diagram

Caption: Chiral pool synthesis of this compound.

Method 2: Chemoenzymatic Synthesis via Kinetic Resolution

This approach utilizes an enzymatic kinetic resolution of a racemic intermediate to selectively isolate the desired enantiomer. Lipases are commonly employed for this purpose due to their stereoselectivity in the hydrolysis of esters.

Quantitative Data

| Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (e.e.) of Unreacted Ester (%) | Enantiomeric Excess (e.e.) of Product (%) |

| (±)-Ethyl 4-azido-3-(4-fluorophenyl)butanoate | Lipase from Candida antarctica B (CALB) | (R)-Ethyl 4-azido-3-(4-fluorophenyl)butanoate and (S)-4-azido-3-(4-fluorophenyl)butanoic acid | ~50 | >99 | >99 |

Experimental Protocol

Step 1: Synthesis of Racemic Ethyl 4-azido-3-(4-fluorophenyl)butanoate 4-Fluorocinnamic acid is esterified and then subjected to a conjugate addition of hydrazoic acid to yield the racemic azido ester.

Step 2: Enzymatic Kinetic Resolution The racemic ethyl 4-azido-3-(4-fluorophenyl)butanoate is dissolved in a suitable buffer and solvent system. Immobilized Lipase from Candida antarctica B (CALB) is added, and the mixture is stirred at a controlled temperature. The enzyme selectively hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid, leaving the (R)-ester unreacted.

Step 3: Separation After approximately 50% conversion is reached (monitored by HPLC or TLC), the reaction is stopped. The unreacted (R)-ester is separated from the (S)-acid by extraction. The aqueous layer is acidified to precipitate the (S)-acid, and the organic layer contains the desired (R)-ester.

Step 4: Reduction of the Azide The enantiomerically pure (R)-ethyl 4-azido-3-(4-fluorophenyl)butanoate is reduced to the corresponding amine. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) or with other reducing agents like triphenylphosphine followed by hydrolysis (Staudinger reaction).

Step 5: Hydrolysis of the Ester The resulting (R)-ethyl 4-amino-3-(4-fluorophenyl)butanoate is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Workflow Diagram

Caption: Chemoenzymatic synthesis via kinetic resolution.

Conclusion

Both the chiral pool synthesis from (S)-serine and the chemoenzymatic resolution strategy offer viable and effective routes to enantiomerically pure this compound. The choice of method will depend on factors such as the availability of starting materials and reagents, scalability requirements, and the desired level of stereochemical purity. The chiral pool approach provides a linear synthesis with good overall yield, while the chemoenzymatic method offers a potentially shorter route if the racemic precursor is readily accessible. Both methodologies are valuable tools for researchers and drug development professionals working on the synthesis of chiral GABA analogues and related compounds.

References

The Biological Activity of Fluorinated GABA Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into γ-aminobutyric acid (GABA) analogues has emerged as a powerful strategy in medicinal chemistry to modulate their pharmacological properties. Fluorination can significantly alter the conformational preferences, metabolic stability, and binding affinities of these analogues to their biological targets. This technical guide provides an in-depth overview of the biological activity of fluorinated GABA analogues, focusing on their interactions with key proteins in the GABAergic system, including GABA aminotransferase (GABA-AT), GABA transporters (GATs), and GABA receptors.

Introduction to the GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system (CNS). It plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition. Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The key components of this system include:

-

γ-Aminobutyric acid (GABA): The main inhibitory neurotransmitter.

-

GABA aminotransferase (GABA-AT): The primary enzyme responsible for the degradation of GABA.

-

GABA transporters (GATs): Membrane proteins that regulate the synaptic concentration of GABA by reuptake into neurons and glial cells.

-

GABA receptors: Postsynaptic and presynaptic receptors that mediate the inhibitory effects of GABA. These are broadly classified into ionotropic GABA-A and metabotropic GABA-B receptors.

Biological Targets of Fluorinated GABA Analogues

Fluorinated GABA analogues have been designed to target various components of the GABAergic system with improved potency and selectivity.

GABA Aminotransferase (GABA-AT) Inhibition

Inhibition of GABA-AT leads to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission. This is a clinically validated strategy for the treatment of epilepsy.

One of the most potent fluorinated GABA-AT inactivators is (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) . It has been shown to be approximately 187 times more potent than vigabatrin, an FDA-approved GABA-AT inhibitor. CPP-115 exhibits time-dependent, irreversible inhibition of GABA-AT.

GABA Transporter (GAT) Inhibition

Inhibition of GATs also increases the synaptic levels of GABA. Fluorinated analogues of known GAT inhibitors, such as nipecotic acid, have been synthesized and evaluated. For instance, β-polyfluoroalkyl-GABAs have been shown to increase the initial velocity of [3H]GABA uptake by synaptosomes, suggesting a complex interaction with GABA transporters.

GABA Receptor Modulation

Fluorinated GABA analogues can act as agonists or antagonists at GABA receptors. The stereochemistry of fluorine substitution plays a critical role in determining the activity and selectivity of these compounds.

-

(R)- and (S)-3-fluoro-GABA: These enantiomers exhibit distinct pharmacological profiles. For example, at GABA-C receptors, both act as agonists, but the (R)-enantiomer is an order of magnitude more potent, suggesting a folded binding conformation for GABA at this receptor subtype.

-

4-Fluorophenibut: This analogue of phenibut is a selective agonist for GABA-B receptors and is investigated for its anxiolytic properties.

Quantitative Biological Data

The following tables summarize the quantitative biological activity of selected fluorinated GABA analogues.

Table 1: Inhibition of GABA Aminotransferase (GABA-AT) by Fluorinated Analogues

| Compound | Target | Assay | Value | Reference |

| CPP-115 | GABA-AT | Time-dependent inhibition | ~187 times more potent than vigabatrin | |

| (E)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | Time-dependent inhibition | K_I = 250 µM, k_inact = 0.04 min⁻¹ | |

| (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid | GABA-AT | Time-dependent inhibition | K_I = 530 µM, k_inact = 0.03 min⁻¹ |

Table 2: Activity of Fluorinated Analogues at GABA Receptors

| Compound | Target | Assay | Value (EC₅₀/IC₅₀) | Reference |

| (R)-3-fluoro-GABA | GABA-C (ρ1) | Two-electrode voltage clamp | EC₅₀ = 1.6 µM | |

| (S)-3-fluoro-GABA | GABA-C (ρ1) | Two-electrode voltage clamp | EC₅₀ = 15 µM | |

| 4-Fluorophenibut | GABA-B | Receptor binding | Selective agonist |

Table 3: Effect of Fluorinated Analogues on GABA Uptake

| Compound | Target | Assay | Effect | Reference |

| β-CF₃-β-OH-GABA | GATs | [³H]GABA uptake | Increased uptake velocity | |

| β-CF₃-GABA | GATs | [³H]GABA uptake | Increased uptake velocity | |

| β-CF₂CF₂H-GABA | GATs | [³H]GABA uptake | Increased uptake velocity |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

GABA Aminotransferase (GABA-AT) Inhibition Assay

This protocol is adapted from studies on CPP-115 and other fluorinated GABA-AT inhibitors.

Objective: To determine the inhibitory potential (K_I and k_inact) of a test compound against GABA-AT.

Materials:

-

Purified GABA-AT from pig brain

-

GABA

-

α-ketoglutarate

-

NADP⁺

-

Succinic semialdehyde dehydrogenase (SSDH)

-

Test compound (fluorinated GABA analogue)

-

Potassium pyrophosphate buffer (pH 8.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium pyrophosphate buffer, GABA, α-ketoglutarate, and NADP⁺.

-

Add a known amount of purified GABA-AT to the reaction mixture.

-

Initiate the reaction by adding SSDH. The activity of GABA-AT is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

To determine the inhibitory activity, pre-incubate GABA-AT with various concentrations of the test compound for different time intervals before initiating the reaction.

-

Measure the residual enzyme activity at each time point and for each inhibitor concentration.

-

Plot the natural logarithm of the percentage of remaining activity versus the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs).

-

Plot the reciprocal of k_obs versus the reciprocal of the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibitor dissociation constant (K_I).

[³H]GABA Uptake Assay

This protocol is based on studies investigating the effect of fluorinated GABA analogues on GABA transporters.

Objective: To measure the effect of a test compound on the uptake of radiolabeled GABA into synaptosomes.

Materials:

-

Isolated rat brain synaptosomes

-

[³H]GABA (radiolabeled GABA)

-

Test compound (fluorinated GABA analogue)

-

Krebs-Ringer buffer

-

Scintillation counter

Procedure:

-

Isolate synaptosomes from rat brain tissue by differential centrifugation.

-

Pre-incubate the synaptosomal suspension with the test compound at various concentrations for a specified period.

-

Initiate the uptake reaction by adding a known concentration of [³H]GABA.

-

Incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for GABA uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Compare the amount of [³H]GABA uptake in the presence of the test compound to that of a control (without the compound) to determine the percentage of inhibition or stimulation.

GABA Receptor Binding Assay

This protocol is a general procedure for assessing the binding of fluorinated GABA analogues to GABA receptors.

Objective: To determine the binding affinity (K_i) of a test compound for GABA-A or GABA-B receptors.

Materials:

-

Rat brain membranes (source of GABA receptors)

-

Radioligand specific for the receptor of interest (e.g., [³H]muscimol for GABA-A, [³H]baclofen for GABA-B)

-

Test compound (fluorinated GABA analogue)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a suspension of rat brain membranes.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the binding affinity (K_i) of the test compound using the Cheng-Prusoff equation.

In Vivo Anticonvulsant Activity Assessment (Pilocarpine-Induced Status Epilepticus Model)

This protocol is a widely used model to evaluate the anticonvulsant efficacy of novel compounds.

Objective: To assess the ability of a test compound to protect against seizures in a rodent model of epilepsy.

Materials:

-

Male Wistar rats or mice

-

Pilocarpine hydrochloride

-

Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)

-

Test compound (fluorinated GABA analogue)

-

Electroencephalogram (EEG) recording equipment (optional)

-

Behavioral observation setup

Procedure:

-

Administer scopolamine methyl nitrate to the animals to minimize peripheral cholinergic effects of pilocarpine.

-

After a short interval, administer the test compound via the desired route (e.g., intraperitoneal, oral).

-

After a pre-determined time for drug absorption, administer a convulsant dose of pilocarpine hydrochloride.

-

Observe the animals for the onset, duration, and severity of seizures for a defined period (e.g., 2-4 hours). Seizure severity can be scored using a standardized scale (e.g., Racine scale).

-

For more detailed analysis, EEG can be recorded to monitor electrographic seizure activity.

-

Compare the seizure parameters (latency to first seizure, seizure duration, seizure severity score) in the drug-treated group with a vehicle-treated control group to determine the anticonvulsant efficacy of the test compound.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by fluorinated GABA analogues.

GABA-AT Inactivation by CPP-115

The inactivation of GABA-AT by CPP-115 is a complex process involving the formation of a reactive intermediate within the enzyme's active site.

Caption: Inactivation of GABA-AT by CPP-115.

GABA-A Receptor Signaling Pathway

Activation of GABA-A receptors by agonists leads to the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane.

Caption: GABA-A receptor-mediated signaling.

GABA-B Receptor Signaling Pathway

GABA-B receptors are G-protein coupled receptors that modulate downstream effectors, leading to a slower and more prolonged inhibitory response.

The Receptor Binding Affinity of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid: A Technical Guide

(R)-4-Amino-3-(4-fluorophenyl)butanoic acid , also known as Lesogaberan (AZD3355) , is a potent and selective agonist for the GABAB receptor. This technical guide provides a comprehensive overview of its receptor binding affinity, the experimental protocols used for its characterization, and the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and neuroscience.

Quantitative Receptor Binding and Functional Potency

Lesogaberan exhibits high affinity and selectivity for the GABAB receptor, with significantly lower affinity for the GABAA receptor. The following tables summarize the key quantitative data from various in vitro assays.

Table 1: Receptor Binding Affinity of Lesogaberan

| Assay Type | Radioligand | Tissue/Cell Source | Parameter | Value |

| Radioligand Displacement | [3H]GABA | Rat brain membranes | Ki | 5.1 nM[1][2] |

| Radioligand Displacement | [3H]GABA | Rat brain membranes | IC50 | 2 nM[3] |

| Radioligand Displacement | [3H]GABA | Rat brain membranes | Ki (for GABAA) | 1.4 µM[1][2] |

Table 2: Functional Potency of Lesogaberan

| Assay Type | Cell Line | Parameter | Value |

| Intracellular Ca2+ Mobilization | CHO cells transfected with human GABAB1a/2 | EC50 | 8.6 nM[1][2] |

Experimental Protocols

The determination of Lesogaberan's binding affinity is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology for a typical assay.

Competitive Radioligand Binding Assay for GABAB Receptor

This protocol outlines the steps to determine the binding affinity (Ki) of Lesogaberan by measuring its ability to displace a radiolabeled ligand, such as [3H]GABA, from GABAB receptors in rat brain membranes.

1. Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in approximately 20 volumes of ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.

-

Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending it in fresh, ice-cold binding buffer and repeating the centrifugation step. This wash step is crucial for removing endogenous GABA.

-

Resuspend the final membrane pellet in binding buffer to a final protein concentration of approximately 1 mg/mL. The protein concentration can be determined using a standard protein assay, such as the Bradford or BCA assay.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate or in individual microcentrifuge tubes.

-

Prepare the following reaction mixtures in triplicate:

-

Total Binding: Contains the membrane preparation, the radioligand (e.g., [3H]GABA at a final concentration of ~10 nM), and binding buffer.

-

Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of an unlabeled competing ligand (e.g., 1 mM unlabeled GABA or baclofen) to saturate all specific binding sites.

-

Competitor Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound (Lesogaberan).

-

-

To selectively measure binding to GABAB receptors when using [3H]GABA, a GABAA receptor antagonist (e.g., isoguvacine at a final concentration of ~40 µM) is often included in the assay mixture.

-

Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 20-60 minutes).

3. Separation of Bound and Free Radioligand:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The filters will trap the membranes with the bound radioligand.

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

-

Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (Lesogaberan) concentration.

-

Determine the IC50 value, which is the concentration of Lesogaberan that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Visualizations

Activation of the GABAB receptor by Lesogaberan initiates a cascade of intracellular signaling events. The GABAB receptor is a G-protein coupled receptor (GPCR) that heterodimerizes and primarily couples to inhibitory Gi/o proteins.

GABAB Receptor Signaling Pathway

Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors.

Caption: GABAB receptor signaling pathway activated by Lesogaberan.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Key Parameters

The relationship between the experimental measurements and the final affinity constant is crucial for understanding the data.

Caption: Logical relationship of parameters in binding affinity determination.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-4-Amino-3-(4-fluorophenyl)butanoic acid, also known as 4-Fluorophenibut or by its developmental code name CGP-11130, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] It functions primarily as a selective agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the central nervous system.[1][3][4][5] Upon activation, the GABA-B receptor complex inhibits adenylyl cyclase, activates inwardly rectifying potassium (GIRK) channels, and inactivates voltage-gated calcium channels, leading to a decrease in neuronal excitability.[3][5][6][7]

This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, focusing on its interaction with the GABA-B receptor and its potential off-target effects on GABA transaminase (GABA-AT), the primary enzyme responsible for GABA degradation.[8][9]

GABA-B Receptor Signaling Pathway

Caption: GABA-B receptor activation by an agonist leads to G-protein modulation of downstream effectors.

GABA-B Receptor Binding Assays

Application Note: Receptor binding assays are fundamental for determining the affinity and selectivity of a compound for its target. For this compound, a competitive binding assay is used to measure its ability to displace a known radiolabeled ligand from the GABA-B receptor.[10] This assay allows for the calculation of the half-maximal inhibitory concentration (IC50), which can be converted to the equilibrium dissociation constant (Ki) to quantify binding affinity.[11] By performing these assays on membranes from cells expressing different receptor subtypes (e.g., GABA-A vs. GABA-B), the selectivity of the compound can be established.[1] Commonly used radioligands for the GABA-B receptor include the agonist [3H]baclofen or [3H]GABA.[10]

Data Presentation: GABA-B Receptor Binding Affinity

| Compound | Receptor | IC50 (µM) | Ki (µM) | Reference Compound |

| 4-Fluorophenibut (racemic) | GABA-B | 1.70 | - | Baclofen |

| 4-Fluorophenibut (racemic) | GABA-A | >100 | - | GABA |

| (R)-(-)-Baclofen | GABA-B | 0.015 | - | - |

| (S)-(+)-Baclofen | GABA-B | 1.77 | - | - |

| (R)-Phenibut | GABA-B | - | 92 | - |

Note: Data for 4-Fluorophenibut is for the racemic mixture.[1] Baclofen and Phenibut data are provided for comparison.[11]

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.

Experimental Protocol: [³H]Baclofen Competitive Binding Assay

This protocol is adapted from methodologies for measuring GABA-B receptor binding in rat brain membranes.[10]

-

Membrane Preparation:

-

Homogenize whole rat brain tissue in 50 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl2.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh buffer.

-

Repeat the wash/centrifugation steps three more times to remove endogenous GABA.

-

Resuspend the final pellet in a known volume of buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.

-

-

Binding Assay:

-

Prepare assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations.

-

For all tubes, add 100 µL of prepared brain membranes (approx. 100-200 µg protein).

-

Add 100 µL of [³H]Baclofen to a final concentration of 2-5 nM.

-

For total binding tubes, add 100 µL of assay buffer.

-

For non-specific binding tubes, add 100 µL of a high concentration of unlabeled baclofen (e.g., 1 mM final concentration) to saturate the receptors.

-

For competitor tubes, add 100 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

Bring the final reaction volume to 1 mL with assay buffer.

-

Incubate the tubes on ice (4°C) for 30-60 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) under vacuum.

-

Immediately wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GABA-B Receptor Functional Assays

Application Note: Functional assays are essential to confirm that binding to the GABA-B receptor translates into a biological response and to quantify the compound's potency (EC50) and efficacy (Emax). As a Gi/o-coupled receptor, GABA-B activation can be measured by monitoring G-protein activation directly via a [³⁵S]GTPγS binding assay or by measuring the inhibition of downstream effector enzymes like adenylyl cyclase.[5][12][13] The [³⁵S]GTPγS assay measures the binding of a non-hydrolyzable GTP analog to the Gα subunit upon receptor activation.[13] The cAMP accumulation assay measures the ability of the agonist to counteract forskolin-stimulated production of cAMP, with a reduction in cAMP indicating functional Gi/o coupling.[14]

Data Presentation: GABA-B Receptor Functional Potency

| Assay Type | Compound | EC50 (µM) | Emax (% of GABA) | Reference Compound |